Alloxanic acid
Overview
Description
Preparation Methods
Alloxanic acid can be synthesized through the oxidation of uric acid using nitric acid. Another method involves the oxidation of barbituric acid by chromium trioxide
Chemical Reactions Analysis
Alloxanic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form alloxan, which is a key intermediate in various biochemical processes.
Reduction: Partial reduction of alloxan with hydrogen sulfide can yield alloxantin.
Substitution: It can participate in substitution reactions, particularly involving its carboxylic acid group.
Common reagents used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. The major products formed from these reactions are alloxan and alloxantin .
Scientific Research Applications
Alloxanic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It serves as a model compound in the study of enzyme inhibition, particularly urease inhibition.
Mechanism of Action
Alloxanic acid exerts its effects primarily through the inhibition of enzymes. It is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The inhibition mechanism involves the interaction of this compound with the active site of the enzyme, preventing the binding of the substrate.
In diabetes research, this compound and its related compounds generate reactive oxygen species (ROS) in pancreatic beta cells, leading to cell death and the induction of diabetes .
Comparison with Similar Compounds
Alloxanic acid is similar to several other compounds, including:
Alloxan: Both compounds are derivatives of pyrimidine and are used in diabetes research.
Barbituric Acid: This compound is a precursor in the synthesis of this compound.
Urease Inhibitors: This compound is unique among urease inhibitors due to its potent inhibitory effect and specific interaction with the enzyme.
Properties
IUPAC Name |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYRIKKNHXERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963717 | |
Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-44-0 | |
Record name | 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alloxanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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